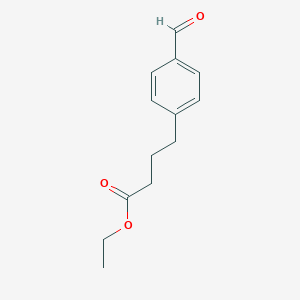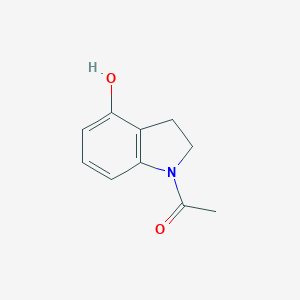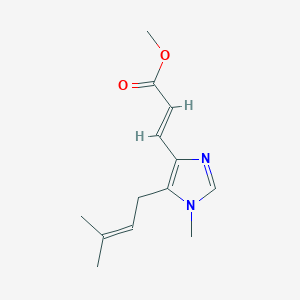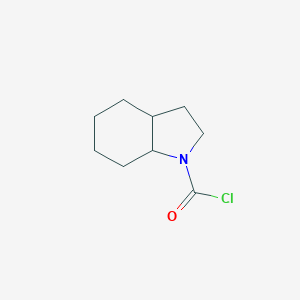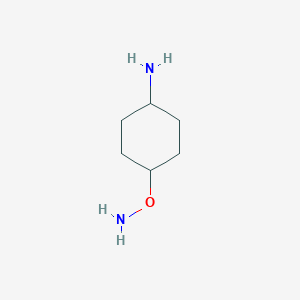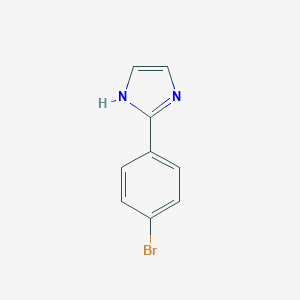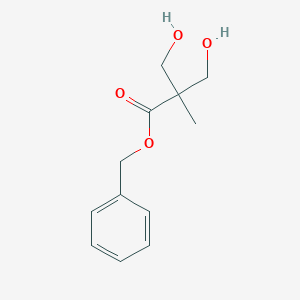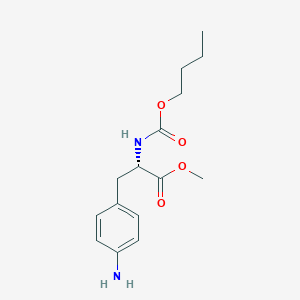
4-(Pyridin-4-yloxy)benzol-1-sulfonylchlorid-Hydrochlorid
Übersicht
Beschreibung
4-(Pyridin-4-yloxy)benzene-1-sulfonyl chloride hydrochloride, often referred to as 4-PBS, is an organic compound used in a variety of scientific research applications. It is a white powder that is highly soluble in water and other organic solvents. 4-PBS is a versatile and useful compound that is used in a variety of organic synthesis reactions, and its use has been growing in recent years due to its wide range of applications.
Wissenschaftliche Forschungsanwendungen
Chemische Synthese
Diese Verbindung wird in der chemischen Synthese verwendet . Sie kann synthetisiert werden, indem man Chlorosulfonsäure tropfenweise zu einer gerührten Lösung von 4-Phenoxypyridin in Chloroform bei 0 °C gibt .
Biologische Evaluierung
Es wurde eine Reihe von 4-(Pyridin-4-yloxy)benzamid-Derivaten entworfen, die ein 1,2,3-Triazol-Fragment enthalten, synthetisiert und ihre inhibitorische Aktivität gegen die Krebszelllinien A549, HeLa und MCF-7 bewertet . Die meisten Verbindungen zeigten eine moderate bis starke Antitumoraktivität gegen die drei Zelllinien .
Antitumoraktivität
Die Verbindung zeigte vielversprechende Antitumoraktivität. Die vielversprechende Verbindung B26 zeigte eine stärkere inhibitorische Aktivität als Golvatinib, mit IC50-Werten von 3,22, 4,33 bzw. 5,82 μM gegen die Zelllinien A549, HeLa und MCF-7 .
Struktur-Aktivitäts-Beziehungen (SARs)
Die Modifikation des terminalen Benzolrings mit einem einzigen elektronenziehenden Substituenten (Fluoratom) und die Einführung einer Pyridinamid-Kette mit einer starken hydrophilen Gruppe (Morpholin) in die Scharnierregion verbesserten die Antitumoraktivität deutlich .
Pharmakologische Experimente
Die optimale Verbindung B26 zeigte in einigen pharmakologischen Experimenten in vitro eine potente biologische Aktivität, wie z. B. Zellmorphologiestudie, dosisabhängiger Test, Kinaseaktivitätsassay und Zellzyklusexperiment .
Molekular-Docking-Simulation
Die Molekular-Docking-Simulation wurde durchgeführt, um die Bindungsart der Verbindung B26 mit c-Met weiter zu untersuchen .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-pyridin-4-yloxybenzenesulfonyl chloride;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO3S.ClH/c12-17(14,15)11-3-1-9(2-4-11)16-10-5-7-13-8-6-10;/h1-8H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILYZFHJHELGXFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=NC=C2)S(=O)(=O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370645 | |
| Record name | 4-[(Pyridin-4-yl)oxy]benzene-1-sulfonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
192330-49-7 | |
| Record name | 4-[(Pyridin-4-yl)oxy]benzene-1-sulfonyl chloride--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10370645 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


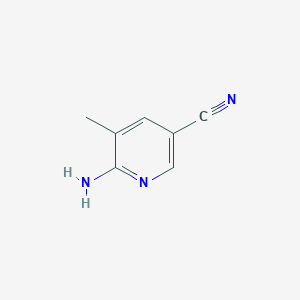
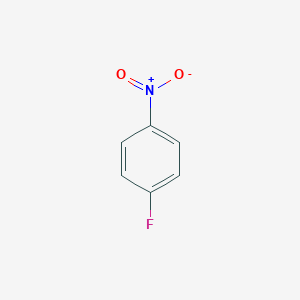
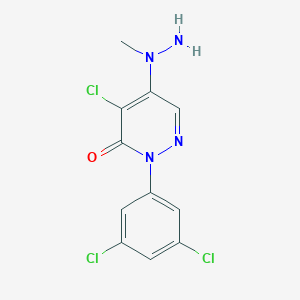
![Disodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [1-(2-nitrophenyl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B70439.png)
